Technical Support Center: Rocavorexant (Seltorexant/JNJ-42847922) In Vivo Studies

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Compound of Interest				
Compound Name:	Rocavorexant			
Cat. No.:	B15616636	Get Quote		

This technical support center provides guidance for researchers, scientists, and drug development professionals on the in vivo delivery of **rocavorexant** (seltorexant/JNJ-42847922), a selective orexin-2 receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What is the recommended route of administration for **rocavorexant** in in vivo animal studies?

A1: Based on preclinical studies, the recommended and successfully utilized route of administration for **rocavorexant** in rodents (rats and mice) is oral (p.o.).[1][2][3] Clinical trials in humans have also utilized oral administration in the form of tablets or capsules.[4][5]

Q2: Is there a known formulation for preparing **rocavorexant** for oral gavage in animal studies?

A2: Yes, a commonly used vehicle for oral administration of **rocavorexant** in in vivo experiments is a formulation consisting of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.[2] It is recommended to sonicate the mixture to ensure complete dissolution.[2]

Q3: What are the reported oral dosage ranges for rocavorexant in preclinical animal models?

A3: In studies involving rats, **rocavorexant** has been administered orally at doses ranging from 3 to 30 mg/kg.[1][3] These doses were shown to be effective in promoting sleep.[1]





Q4: What is the reported pharmacokinetic profile of **rocavorexant** following oral administration?

A4: In rats, **rocavorexant** is rapidly absorbed after oral administration and quickly occupies orexin-2 receptor binding sites in the brain.[1][6] In healthy human subjects, the time to maximum plasma concentration (tmax) is between 0.5 and 1.5 hours, with an elimination half-life of 2 to 3 hours.[5][7]

Troubleshooting Guide

Troubleshooting & Optimization

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Issue	Potential Cause	Recommended Solution
Poor solubility or precipitation of rocavorexant in the vehicle.	- Inadequate mixing or sonication Incorrect solvent ratios Compound instability in the formulation.	- Ensure thorough vortexing and sonication of the formulation until the solution is clear.[2]- Prepare the formulation fresh before each experiment Verify the accuracy of the solvent percentages (10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline).[2]
Variability in experimental results between animals.	- Inconsistent gavage technique leading to inaccurate dosing Stress induced by handling and administration Differences in food and water intake affecting absorption.	- Ensure all personnel are properly trained in oral gavage techniques for the specific animal model Acclimatize animals to handling and the gavage procedure before the start of the study Standardize the fasting and feeding schedule for all animals in the experiment.
Low or no observable effect after oral administration.	- Incorrect dose calculation Degradation of the compound Insufficient brain penetration.	- Double-check all dose calculations based on animal body weight Store rocavorexant under appropriate conditions (e.g., protected from light and moisture) and use it within its expiration date While rocavorexant is known to cross the blood-brain barrier[2][3], consider evaluating brain tissue concentrations if efficacy issues persist.



Adverse events observed in animals post-administration (e.g., lethargy, gastrointestinal issues).

 Vehicle intolerance.- High dose of the compound. - Conduct a vehicle-only control group to assess for any adverse effects of the formulation itself.- If adverse events are observed at higher doses, consider a doseresponse study to determine the optimal therapeutic window with minimal side effects.

Experimental Protocols Preparation of Rocavorexant Formulation for Oral Gavage (Rodents)

Materials:

- Rocavorexant (Seltorexant/JNJ-42847922) powder
- Dimethyl sulfoxide (DMSO)
- Polyethylene glycol 300 (PEG300)
- Tween 80 (Polysorbate 80)
- Sterile Saline (0.9% NaCl)
- Sterile conical tubes
- Vortex mixer
- Sonicator

Procedure:

Calculate the required amount of rocavorexant based on the desired dose (e.g., 3-30 mg/kg) and the number and weight of the animals.



- In a sterile conical tube, add the calculated amount of **rocavorexant** powder.
- Add DMSO to the tube to constitute 10% of the final volume and vortex thoroughly until the powder is fully dissolved.
- Add PEG300 to the tube to bring the volume to 50% of the final volume and vortex.
- Add Tween 80 to the tube to constitute 5% of the final volume and vortex.
- Add sterile saline to reach the final desired volume and vortex thoroughly.
- Sonicate the final solution for 10-15 minutes to ensure homogeneity and complete dissolution.[2]
- Visually inspect the solution for any precipitates before administration. The final solution should be clear.
- Administer the formulation to the animals via oral gavage at the calculated volume based on their body weight.

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of **Rocavorexant** in Humans (Oral Administration)

Parameter	Value	Reference
Time to Maximum Concentration (tmax)	0.5 - 1.5 hours	[5][7]
Elimination Half-life (t1/2)	2 - 3 hours	[5]

Table 2: Preclinical In Vivo Study Parameters for Rocavorexant



Species	Route of Administration	Dose Range	Vehicle	Reference
Rat	Oral (p.o.)	3 - 30 mg/kg	10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline (implied)	[1][2][3]
Mouse	Oral (p.o.)	Not specified, but used in studies	Not specified	[1]

Visualizations



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Caption: Experimental workflow for in vivo studies of rocavorexant.

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